1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol
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Overview
Description
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group at the third position and a propan-2-ylsulfonylpropyl group at the first position. Piperidine derivatives are known for their wide range of applications in the pharmaceutical and chemical industries due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols with diols in the presence of a catalyst such as rhodium or iridium.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced through the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Attachment of the Propan-2-ylsulfonylpropyl Group: The propan-2-ylsulfonylpropyl group can be attached to the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sulfonyl chlorides, bases like triethylamine, and various nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.
Propan-2-ylsulfonylpiperidine: A piperidine derivative with a propan-2-ylsulfonyl group attached to the ring.
Uniqueness
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is unique due to the presence of both a hydroxyl group and a propan-2-ylsulfonylpropyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
IUPAC Name |
1-(3-propan-2-ylsulfonylpropyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S/c1-10(2)16(14,15)8-4-7-12-6-3-5-11(13)9-12/h10-11,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYEQOORQEGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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